molecular formula C31H42Cl2N4O3 B611122 TAK-220 Hydrochloride CAS No. 674782-27-5

TAK-220 Hydrochloride

Cat. No.: B611122
CAS No.: 674782-27-5
M. Wt: 589.6
InChI Key: DEWDZIKZTNCQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-220 Hydrochloride is a selective, orally bioavailable CCR5 antagonist designed to inhibit HIV-1 entry by blocking the interaction between the viral envelope protein gp120 and the CCR5 chemokine receptor . Its molecular formula is C₃₁H₄₁ClN₄O₃·HCl, with a molecular weight of 553.14 . Key pharmacological properties include:

  • CCR5 Binding Affinity: IC₅₀ values of 3.5 nM (RANTES) and 1.4 nM (MIP-1α) .
  • Anti-HIV-1 Activity: Potent inhibition of R5 HIV-1 (JR-FL) membrane fusion (IC₅₀ = 0.42 nM) and broad-spectrum activity against multiple HIV-1 strains (EC₅₀ range: 0.55–1.7 nM) .
  • Safety Profile: No cytotoxicity observed in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1,000 nM .

TAK-220 exhibits high metabolic stability but suffers from low water solubility (2 mg/mL) and poor oral bioavailability (1.4% in rats), limiting its clinical utility .

Properties

CAS No.

674782-27-5

Molecular Formula

C31H42Cl2N4O3

Molecular Weight

589.6

IUPAC Name

1-Acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide Hydrochloride

InChI

InChI=1S/C31H41ClN4O3.ClH/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38;/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38);1H

InChI Key

DEWDZIKZTNCQST-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C(C)=O)CC1)N(CCCN2CCC(CC3=CC=C(C(N)=O)C=C3)CC2)C4=CC=C(C)C(Cl)=C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TBR-220;  TAK-220 hydrochloride;  TAK-220 HCl;  TAK220 HCl;  TAK 220 HCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK-220 Hydrochloride involves the preparation of a piperidine-4-carboxamide-based structure. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: Various substituents are introduced onto the piperidine ring through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate amine.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: TAK-220 Hydrochloride is used as a tool compound in the study of CCR5 receptor interactions and signaling pathways. It helps in understanding the structure-activity relationships of CCR5 antagonists .

Biology: In biological research, this compound is employed to investigate the role of CCR5 in various physiological and pathological processes, including immune response and inflammation .

Medicine: The primary application of this compound in medicine is its potential use as an anti-HIV agent. It has shown efficacy in inhibiting the entry of HIV into host cells, making it a promising candidate for the development of new antiretroviral therapies .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting the CCR5 receptor. It serves as a reference compound for evaluating the efficacy of novel CCR5 antagonists .

Mechanism of Action

TAK-220 Hydrochloride exerts its effects by selectively binding to the CCR5 receptor on the surface of host cells. This binding inhibits the interaction between the receptor and the HIV envelope glycoprotein, thereby preventing the virus from entering the host cell. The compound does not induce internalization of the CCR5 receptor but blocks the binding of specific monoclonal antibodies that recognize the second extracellular loop of CCR5 .

Comparison with Similar Compounds

TAK-220 vs. TAK-779

  • Structural Flexibility : TAK-220 has higher conformational flexibility due to additional rotatable bonds, enabling deeper penetration into the CCR5 helical bundle .
  • Binding Interactions :
    • Both compounds form hydrophobic interactions with Ile198 .
    • TAK-779 relies on residues Trp86, Tyr108, and Trp248 for binding, whereas TAK-220 is unaffected by mutations at these sites .
    • TAK-220 forms a salt bridge with Glu283, a critical interaction absent in TAK-779 .

TAK-220 vs. TAK-652

  • Chemical Class : TAK-220 (piperidine derivative) vs. TAK-652 (anilide derivative) .
  • TAK-220 disrupts monoclonal antibodies (MAbs) 45531.111 and 2D7 (targeting CCR5's ECL2), unlike TAK-652 .

Pharmacokinetic and Efficacy Comparisons

TAK-220 vs. B07 Hydrochloride

Parameter TAK-220 Hydrochloride B07 Hydrochloride
IC₅₀ (HIV-1 Inhibition) 2.48 nM 6.17 nM
Water Solubility 2 mg/mL 25 mg/mL
Oral Bioavailability 1.4% (rat) 56% (rat)
HERG Inhibition Not reported IC₅₀ = 1.82 μM

B07, a piperazine analog, matches TAK-220's anti-HIV potency but offers superior solubility and bioavailability, making it a promising preclinical candidate .

TAK-220 vs. Maraviroc

  • Binding Site : Both target the CCR5 transmembrane helical bundle, but maraviroc’s phenyl group occupies a region similar to TAK-220’s 3-chloro-4-methylphenyl group .
  • Clinical Status : Maraviroc is FDA-approved, whereas TAK-220 remains in early-stage development .

Resistance and Mutational Susceptibility

  • Mutation Sensitivity : TAK-220’s binding is unaffected by mutations at Trp86, Tyr108, or Trp248 (critical for TAK-779) but is disrupted by mutations at Glu283 and Ile198 .
  • Cross-Resistance : Unlike vicriviroc and aplaviroc, TAK-220 maintains activity against some CCR5 mutants due to its unique binding mode .

Key Research Findings and Implications

Structural Optimization : TAK-220’s piperidine-4-carboxamide scaffold balances potency and metabolic stability but requires formulation improvements to address solubility limitations .

Clinical Potential: Despite superior in vitro efficacy, TAK-220’s low bioavailability has shifted focus to analogs like B07, which retain potency while overcoming pharmacokinetic barriers .

Mechanistic Insights : The differential effects of TAK-220 and TAK-652 on CCR5 ligand binding highlight the importance of chemical class in determining receptor interaction profiles .

Q & A

Q. What is the mechanism of action of TAK-220 Hydrochloride as a CCR5 antagonist?

TAK-220 selectively inhibits the interaction between CCR5 and HIV-1 envelope glycoproteins by binding to the second extracellular loop (ECL2) of the CCR5 receptor. Unlike other CCR5 antagonists, it does not induce receptor internalization, preserving cell surface CCR5 expression while blocking viral entry. This specificity is demonstrated by its lack of activity against CCR1, CCR2b, CCR3, CCR4, or CCR7 .

Q. What in vitro assays are used to evaluate TAK-220’s antiviral activity?

TAK-220’s efficacy is typically measured using peripheral blood mononuclear cells (PBMCs) infected with R5-tropic HIV-1 strains. Key metrics include:

  • EC50/EC90 : Concentration required to achieve 50%/90% inhibition of viral replication (e.g., EC50 = 0.42–13.47 nM against diverse HIV-1 R5 isolates).
  • Cytotoxicity assays : Confirming no toxicity in uninfected PBMCs at concentrations up to 100 nM.
    Data are often quantified via p24 antigen ELISA or flow cytometry for viral load reduction .

Q. How is TAK-220’s selectivity validated against other chemokine receptors?

Competitive binding assays using radiolabeled ligands (e.g., RANTES, MIP-1α) and recombinant cell lines expressing CCR1, CCR2b, CCR3, etc., confirm TAK-220’s specificity for CCR4. For example, IC50 values for RANTES and MIP-1α binding to CCR5 are 3.5 nM and 1.4 nM, respectively, with no activity observed for other receptors at concentrations ≤1 µM .

Advanced Research Questions

Q. How can researchers address discrepancies in reported EC50 values for TAK-220 across studies?

Variations in EC50 values (e.g., 0.42 nM vs. 13.47 nM for different HIV-1 strains) arise from differences in:

  • Viral isolates : Clade-specific envelope glycoprotein variability.
  • Cell types : PBMC donor variability or immortalized cell lines (e.g., HEK-293T).
  • Assay conditions : Serum concentration, incubation time, and readout methods (e.g., p24 vs. luciferase reporters).
    Standardizing viral stocks, cell sources, and assay protocols is critical for cross-study comparability .

Q. What experimental designs are recommended to assess TAK-220’s pharmacokinetic challenges?

TAK-220 exhibits low oral bioavailability in preclinical models (e.g., 1.4% in rats). To address this:

  • Pharmacokinetic studies : Measure plasma/tissue concentrations post-administration using LC-MS/MS.
  • Structural analogs : Compare with compounds like B07 (56% bioavailability) to identify pharmacokinetic enhancers (e.g., substituents improving solubility or metabolic stability).
  • Formulation optimization : Test nanoemulsions or prodrugs to enhance absorption .

Q. How does TAK-220’s lack of CCR5 internalization impact its therapeutic potential?

TAK-220’s non-internalizing mechanism avoids downstream signaling disruptions (e.g., chemotaxis or immune cell migration), reducing off-target effects. However, this property may limit long-term efficacy if viral escape mutants evolve to exploit non-CCR5 pathways. Combinatorial studies with fusion inhibitors (e.g., T20) or CXCR4 antagonists are recommended to evaluate synergy and resistance prevention .

Q. What analytical methods are suitable for quantifying TAK-220 and its impurities in research samples?

  • HPLC with UV detection : Employ C18 columns and mobile phases (e.g., acetonitrile/ammonium acetate buffer) for purity assessment.
  • Mass spectrometry : Confirm molecular identity via LC-MS/MS in positive ion mode.
  • Impurity profiling : Reference pharmacopeial guidelines (e.g., USP/EP) for threshold limits and structural validation of degradation products (e.g., oxidative metabolites) .

Methodological Considerations for Data Interpretation

Q. How should researchers validate TAK-220’s inhibitory activity in heterogeneous HIV-1 populations?

  • Recombinant virus panels : Include diverse HIV-1 clades (e.g., subtypes B, C, CRF01_AE) to assess strain-specific efficacy.
  • Dual-tropic assays : Test activity against viruses using both CCR5 and CXCR4 to rule out off-target effects.
  • Time-of-addition experiments : Determine whether TAK-220 blocks early (receptor binding) or late (fusion) stages of viral entry .

Q. What statistical approaches are recommended for analyzing TAK-220’s dose-response data?

  • Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/EC90.
  • Two-way ANOVA : Compare efficacy across multiple viral strains or cell types.
  • Bland-Altman plots : Assess agreement between technical replicates in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-220 Hydrochloride
Reactant of Route 2
TAK-220 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.